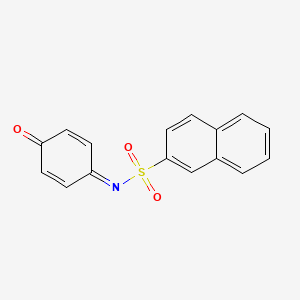

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

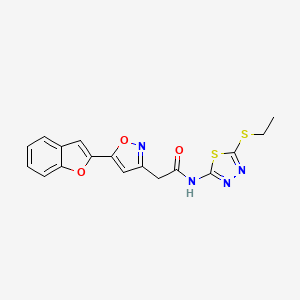

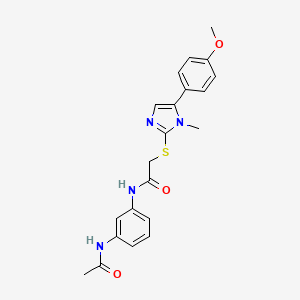

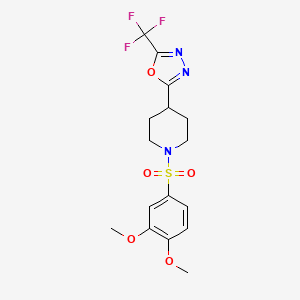

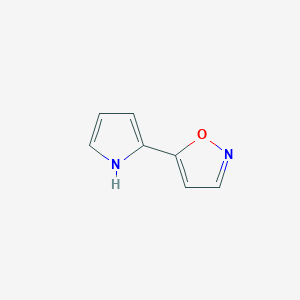

“N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide” is a chemical compound. Based on its name, it likely contains a naphthalene ring (a type of aromatic hydrocarbon), a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom), and a 4-oxocyclohexa-2,5-dien-1-ylidene group .

Molecular Structure Analysis

The molecular structure of “N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide” can be inferred from its name. It likely contains a naphthalene ring, a sulfonamide group, and a 4-oxocyclohexa-2,5-dien-1-ylidene group .Applications De Recherche Scientifique

- Naphthalene-2-sulfonamide derivatives, including those with the 4-oxocyclohexa-2,5-dien-1-ylidene structure, have shown promise as insecticides. For instance, N,N’-(cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides exhibit potent insecticidal activity, causing significant mortality (89–97%) in insects .

- Compounds containing the 4-oxocyclohexa-2,5-en-1-ylidene moiety have demonstrated higher fungicidal activity. For example:

- The ionic liquid (1,1’-{3,3’-[(3-(1H-imidazol-3-ium-1-carbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene)methylene]bis-(6-hydroxybenzoyl)}bis(1H-imidazol-3-ium) trihydrogen sulfate) has been employed as a solid acid catalyst for synthesizing 2,4,5-trisubstituted-1H-imidazole derivatives. Ultrasonic irradiation enhances the reaction efficiency, providing a green and simple method for this synthesis .

- Dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonates undergo nucleophilic 1,6-addition reactions in the presence of trifluoromethanesulfonic acid. These reactions yield interesting products, which could find applications in organic synthesis .

- Crystallographic studies have investigated related compounds, such as methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate . The crystal structure reveals key insights into molecular arrangements and bonding patterns .

Insecticides and Pest Control

Fungicides

Solid Acid Catalysts

1,6-Addition Reactions

Crystallography and Structural Studies

Mécanisme D'action

Mode of Action

It’s known that the compound can react with potassium thiocyanate or thiourea to synthesize 1,3-benzoxathiol-2-one derivatives .

Biochemical Pathways

The compound is involved in the synthesis of 1,3-Benzoxathiol-2-one derivatives . These derivatives are synthesized by reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The highest yields were obtained in the reactions with thiourea in ethanol in the presence of hydrochloric acid .

Result of Action

It’s known that the compound can be used to synthesize 1,3-benzoxathiol-2-one derivatives , which have been found to possess antioxidant, antiviral, antibacterial, and antifungal properties .

Action Environment

It’s known that the reactions involving this compound yield the highest results when performed with thiourea in ethanol in the presence of hydrochloric acid .

Propriétés

IUPAC Name |

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S/c18-15-8-6-14(7-9-15)17-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQZYLIBGFSHMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=CC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)

![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)

![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)

![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)